
4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide, also known as BDCRB, is a chemical compound that has been widely used in scientific research due to its potential as a therapeutic agent. BDCRB belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, BDCRB has been found to have a different mechanism of action that makes it a promising candidate for various applications in scientific research.
Mecanismo De Acción
4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide has a unique mechanism of action that sets it apart from other sulfonamides. It has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. 4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide has been shown to selectively inhibit the activity of the membrane-bound isoform of carbonic anhydrase, CAIX, which is overexpressed in various cancers and is involved in tumor progression and metastasis.
Biochemical and Physiological Effects:
4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide has also been found to inhibit the replication of viruses by interfering with the viral replication cycle. 4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide has been shown to inhibit the growth of Plasmodium falciparum by inhibiting the activity of carbonic anhydrase, which is essential for the survival of the parasite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide has been found to have a high degree of selectivity for CAIX, which makes it a promising candidate for the development of anticancer drugs. However, 4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide also has some limitations for use in lab experiments. It has been found to have low solubility in water, which can make it difficult to use in certain experiments. 4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide also has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the use of 4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide in scientific research. One potential application is the development of anticancer drugs that target CAIX. 4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide has been shown to have a high degree of selectivity for CAIX, which makes it a promising candidate for the development of such drugs. Another potential application is the development of antiviral drugs that target the replication cycle of viruses. 4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide has been found to inhibit the replication of various viruses, including HIV and herpes simplex virus. Additionally, 4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide may have potential as an antimalarial agent, as it has been found to inhibit the growth of Plasmodium falciparum. Further research is needed to explore these potential applications of 4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide in scientific research.
Métodos De Síntesis
4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 3,5-dichloroaniline with 4-bromo-2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide in its pure form.
Aplicaciones Científicas De Investigación
4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide has been extensively used in scientific research as a potential therapeutic agent for various diseases. It has been found to have anticancer, antiviral, and antiparasitic properties. 4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus. 4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide has been used as an antimalarial agent, as it has been found to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria.
Propiedades
IUPAC Name |
4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl2NO2S/c1-8-4-14(9(2)3-13(8)15)21(19,20)18-12-6-10(16)5-11(17)7-12/h3-7,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMPYAZGWZSVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrCl2NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


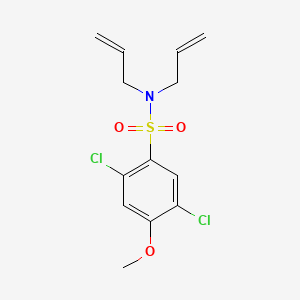
![(2-Acetamidophenyl) 4-[4-(2-acetamidophenoxy)sulfonylphenoxy]benzenesulfonate](/img/structure/B7453972.png)
![[2-Oxo-2-[2-[[2-(3-phenylpropanoyloxy)acetyl]amino]ethylamino]ethyl] 3-phenylpropanoate](/img/structure/B7453986.png)
![5-bromo-N-[2-[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7453990.png)
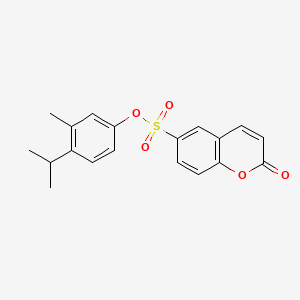
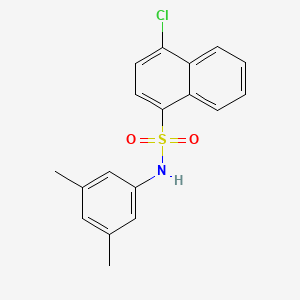
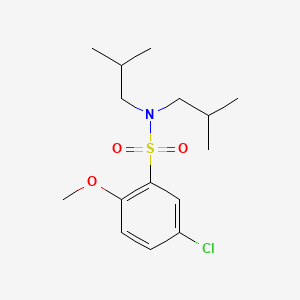

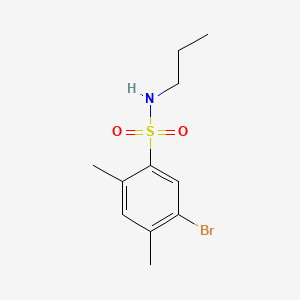
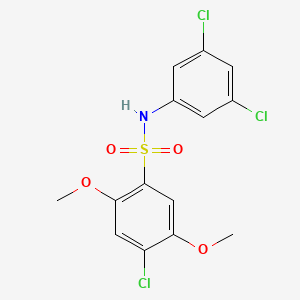
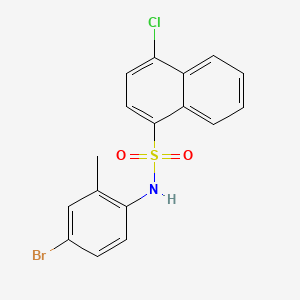
![N-(2,1,3-benzothiadiazol-4-yl)-2-[[4-(2,4-dimethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7454037.png)
